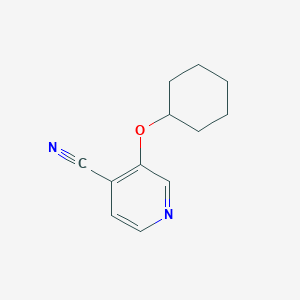

3-(Cyclohexyloxy)pyridine-4-carbonitrile

Description

3-(Cyclohexyloxy)pyridine-4-carbonitrile is a pyridine derivative featuring a cyclohexyloxy substituent at position 3 and a nitrile group at position 4. Pyridine carbonitriles are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in cyclization reactions . The cyclohexyloxy group introduces steric bulk and lipophilicity, which may influence solubility and reactivity compared to smaller substituents.

Properties

IUPAC Name |

3-cyclohexyloxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-6-7-14-9-12(10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKRRJXDJLIEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Cyclohexyloxy)pyridine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 1516841-95-4

This compound features a pyridine ring substituted with a cyclohexyloxy group and a carbonitrile group, which are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways. For instance, it may target soluble epoxide hydrolase (sEH), which plays a significant role in the metabolism of fatty acids and inflammation regulation .

- Modulation of Signaling Pathways : It can influence various cellular signaling pathways, including those related to cancer progression and inflammation. By modulating these pathways, the compound may help in reducing the severity of conditions such as chronic pancreatitis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In a murine model of pancreatic cancer, treatment with this compound significantly reduced tumor progression and inflammatory responses associated with carcinogenesis. Key findings include:

- Reduction in Inflammatory Cytokines : The compound decreased levels of pro-inflammatory cytokines such as TNF-α and MCP-1, which are often elevated in cancerous tissues .

- Inhibition of Tumor Growth : In animal studies, administration of this compound led to a notable reduction in tumor size and incidence of pancreatic intraepithelial neoplasia (mPanIN) .

Neuroprotective Effects

There are indications that this compound may also possess neuroprotective properties. Preliminary research suggests that it could help in protecting neuronal cells from oxidative stress and apoptosis, although further studies are needed to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it can be compared with other compounds that share similar structural features:

| Compound Name | Main Activity | Unique Features |

|---|---|---|

| 2-Amino-5-bromopyrimidine | Antimicrobial | Lacks cyclohexyloxy group |

| N-{2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide | Anticancer | Contains a piperazine ring |

| Trans-4-{4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-cyclohexyloxy}-pyridine-2-carboxylic acid methylamide | Dual inhibitor (sEH & c-RAF) | Modifications enhance enzyme inhibition |

Case Study 1: Pancreatic Carcinogenesis Model

In a study involving LSL-Kras(G12D)/Pdx1-Cre mice, treatment with this compound resulted in:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Key Research Findings

- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., cyclohexyloxy) hinder undesired cyclization but may reduce reaction yields compared to smaller groups like methoxy .

- Biological Potency : Nitrogen-rich substituents (e.g., piperazinyl) enhance solubility and receptor binding, while halogenated groups (e.g., fluorophenyl) improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.